molecular formula C15H20F2N2O3S B5745475 N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5745475
M. Wt: 346.4 g/mol
InChI Key: WSROCHWKEUBJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CDNM, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CDNM belongs to the class of NMDA receptor antagonists and has been studied extensively for its ability to modulate the activity of these receptors.

Mechanism of Action

CDNM acts as an NMDA receptor antagonist by binding to the receptor and blocking the influx of calcium ions into the cell. This mechanism of action has been shown to have neuroprotective effects in various animal models of neurological disorders. CDNM has also been shown to modulate the activity of various neurotransmitter systems such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
CDNM has been shown to have various biochemical and physiological effects in animal models. The compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of various neurological disorders. CDNM has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CDNM has several advantages for lab experiments, including its high purity and yield, and its ability to modulate the activity of NMDA receptors. However, the compound has some limitations, including its high cost and limited availability. Additionally, CDNM has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on CDNM. One area of research is to further elucidate the mechanism of action of the compound and its effects on various neurotransmitter systems. Another area of research is to study the safety and efficacy of CDNM in humans, particularly in the treatment of neurological and psychiatric disorders. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for CDNM to increase its availability for research and potential therapeutic use.
Conclusion
In conclusion, CDNM is a novel compound that has gained significant attention in recent years for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to modulate the activity of NMDA receptors and has neuroprotective effects in animal models of neurological disorders. Further research is needed to elucidate the mechanism of action of CDNM and its safety and efficacy in humans.

Synthesis Methods

The synthesis of CDNM is a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2,4-difluorobenzaldehyde with cyclohexylamine to form N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide. This intermediate is then reacted with methylsulfonyl chloride to form the final product, CDNM. The synthesis of CDNM has been optimized to yield high purity and high yield.

Scientific Research Applications

CDNM has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to modulate the activity of NMDA receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. CDNM has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c1-23(21,22)19(12-5-3-2-4-6-12)10-15(20)18-14-8-7-11(16)9-13(14)17/h7-9,12H,2-6,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSROCHWKEUBJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.